Pentanenitrile, 3-hydroxy-4-methyl-, (3R)-
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Overview
Description
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- is an organic compound with the molecular formula C6H11NO It is a nitrile derivative with a hydroxyl group and a methyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-methylpentanoic acid with a dehydrating agent to form the nitrile group. The reaction conditions typically include the use of a strong acid or base to facilitate the dehydration process.
Industrial Production Methods
In an industrial setting, the production of Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-4-methylpentanenitrile.
Reduction: The nitrile group can be reduced to form the corresponding amine, 3-hydroxy-4-methylpentylamine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-oxo-4-methylpentanenitrile
Reduction: 3-hydroxy-4-methylpentylamine
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Butanenitrile, 3-hydroxy-4-methyl-: Similar structure but with a shorter carbon chain.
Hexanenitrile, 3-hydroxy-4-methyl-: Similar structure but with a longer carbon chain.
Pentanenitrile, 3-hydroxy-2-methyl-: Similar structure but with the methyl group at a different position.
Uniqueness
Pentanenitrile, 3-hydroxy-4-methyl-, (3R)- is unique due to its specific stereochemistry and the position of the functional groups
Properties
CAS No. |
918659-07-1 |
---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(3R)-3-hydroxy-4-methylpentanenitrile |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(8)3-4-7/h5-6,8H,3H2,1-2H3/t6-/m1/s1 |
InChI Key |
GFNKFZXGNLHVMK-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC#N)O |
Canonical SMILES |
CC(C)C(CC#N)O |
Origin of Product |
United States |
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